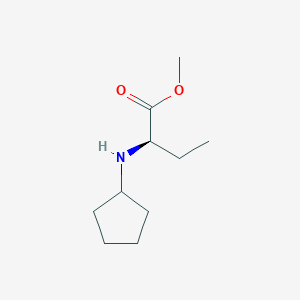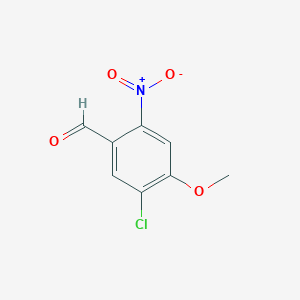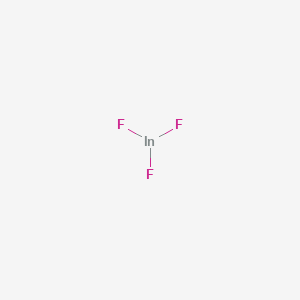
Indium trifluoride
Descripción general
Descripción
Indium trifluoride, also known as indium(III) fluoride, is an inorganic compound with the chemical formula InF₃. It appears as a white solid and possesses a rhombohedral crystal structure similar to that of rhodium(III) fluoride. Each indium center in the structure is octahedral .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Indium trifluoride is typically synthesized by reacting indium(III) oxide with hydrogen fluoride or hydrofluoric acid. The reaction can be represented as follows:
In2O3+6HF→2InF3+3H2O
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes, ensuring high purity and yield. The reaction conditions are carefully controlled to avoid contamination and to achieve the desired product quality .
Análisis De Reacciones Químicas
Indium trifluoride undergoes various types of chemical reactions, including:
Oxidation and Reduction: this compound is relatively stable and does not easily undergo oxidation or reduction under normal conditions.
Substitution Reactions: this compound can participate in substitution reactions, particularly with other halides. For example, it can react with chlorine to form indium(III) chloride:
InF3+3Cl2→InCl3+3F2
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrogen fluoride, hydrofluoric acid, and various halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products: The major products formed from reactions involving this compound include other indium halides, such as indium(III) chloride, indium(III) bromide, and indium(III) iodide .
Aplicaciones Científicas De Investigación
Indium trifluoride has a wide range of scientific research applications, including:
Chemistry:
- Used in the synthesis of non-oxide glasses.
- Acts as a catalyst in the addition of trimethylsilyl cyanide to aldehydes, forming cyanohydrins .
Biology and Medicine:
- Research on indium-based compounds for potential biomedical applications, such as imaging agents and therapeutic agents.
Industry:
- Utilized in the production of optoelectronic devices due to its wide band gap semiconductor properties.
- Employed in the surface fluorination treatment of indium-based quantum dots to enhance their photoluminescence quantum yield .
Mecanismo De Acción
The mechanism by which indium trifluoride exerts its effects is primarily through its role as a catalyst in various chemical reactions. It facilitates the formation of cyanohydrins by catalyzing the addition of trimethylsilyl cyanide to aldehydes. The molecular targets and pathways involved in these reactions include the activation of the aldehyde carbonyl group and the stabilization of the transition state during the reaction .
Comparación Con Compuestos Similares
Indium trifluoride can be compared with other similar compounds, such as:
Indium(III) Chloride (InCl₃):
- Similar in structure but differs in reactivity and applications.
- Used in organic synthesis and as a catalyst in various reactions.
Indium(III) Bromide (InBr₃):
- Similar in structure but has different physical properties and reactivity.
- Employed in the synthesis of organic compounds and as a reagent in chemical reactions.
Indium(III) Iodide (InI₃):
- Similar in structure but varies in its chemical behavior and applications.
- Used in the preparation of indium-containing materials and as a reagent in organic synthesis .
This compound is unique due to its specific catalytic properties and its applications in the synthesis of non-oxide glasses and optoelectronic devices.
Propiedades
IUPAC Name |
trifluoroindigane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.In/h3*1H;/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLSTWIBJFIVHZ-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[In](F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
InF3, F3In | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | Indium(III) fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Indium(III)_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064825 | |
| Record name | Indium fluoride (InF3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.813 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7783-52-0 | |
| Record name | Indium fluoride (InF3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indium trifluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indium fluoride (InF3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Indium fluoride (InF3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indium trifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


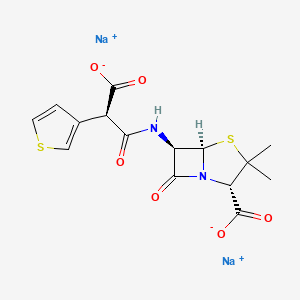
![Thieno[3,2-b]pyridine-5,7-diol](/img/structure/B3029679.png)
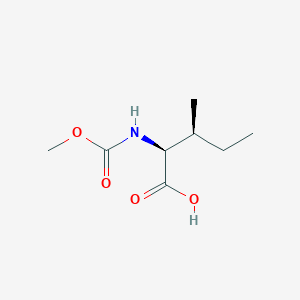

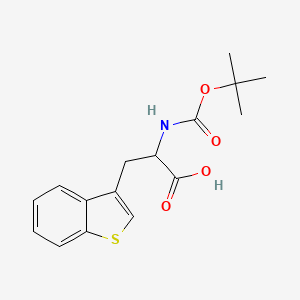
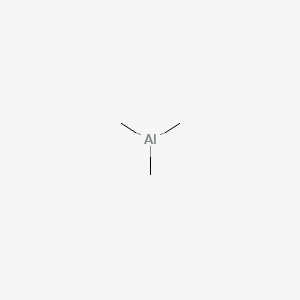
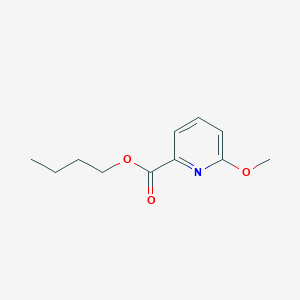

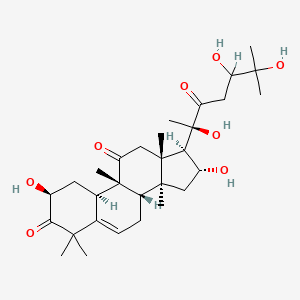
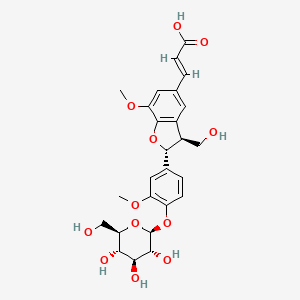
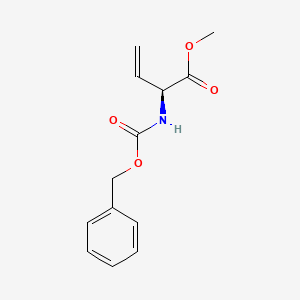
![3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol](/img/structure/B3029695.png)
